2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine

Description

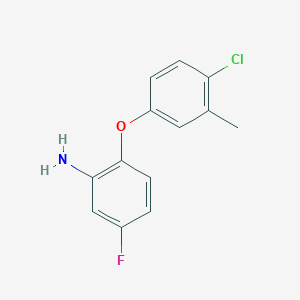

2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine is an aromatic amine derivative featuring a phenoxy linker substituted with chlorine and methyl groups at the 4- and 3-positions, respectively, and a fluorine atom at the 5-position of the phenylamine ring. Its molecular formula is C₁₃H₁₂ClFNO, with a molecular weight of 252.69 g/mol. The chlorine and fluorine substituents enhance lipophilicity and metabolic stability, while the methyl group may influence steric interactions .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO/c1-8-6-10(3-4-11(8)14)17-13-5-2-9(15)7-12(13)16/h2-7H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIJXMBOMSOSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chloro-3-methylphenol with 5-fluoro-2-nitroaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine, differing in substituents or functional groups:

Table 1: Key Structural and Molecular Comparisons

Functional Group and Property Analysis

Halogenation Effects: Fluorine vs. Chlorine Positioning: The 4-chloro substitution on the phenoxy ring (common in all phenoxy-linked compounds here) contributes to electron-withdrawing effects, stabilizing the aromatic system and influencing reactivity .

Functional Group Variations: Acetamide-Triazole Hybrid (): The acetamide linkage and triazole ring introduce hydrogen-bonding sites, likely improving target binding specificity in enzyme inhibition compared to the phenylamine core of the target compound. Isoxazole Core (): The isoxazole ring offers rigidity and metabolic resistance, contrasting with the flexible phenoxy linker in the target compound.

Simpler Analogues: 4-Chlorophenylamine (): Lacking the phenoxy group and methyl substitution, this simpler aniline derivative has lower molecular weight and reduced steric hindrance, making it more suitable for straightforward coupling reactions in synthesis.

Biological Activity

2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine is a compound that has garnered attention for its significant biological activity, particularly in the fields of biochemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The chemical formula of this compound is C13H11ClFNO, with a molecular weight of approximately 251.68 g/mol. The compound features a chloro-substituted phenoxy group and a fluorine atom on the phenylamine moiety, which contribute to its chemical reactivity and biological properties.

Research indicates that this compound interacts with various biological macromolecules, including enzymes and receptors. The presence of chloro and fluoro substituents may enhance its binding affinity and selectivity towards specific proteins or enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses.

Binding Affinity Studies

The binding affinity of this compound has been studied in relation to corticotropin-releasing factor (CRF) receptors. For instance, structural analogs have shown potent binding inhibition activity against CRF receptors, indicating that similar compounds may exhibit comparable properties .

| Compound | IC50 (nM) | Metabolic Stability (μL/min/mg) |

|---|---|---|

| This compound | TBD | TBD |

| Compound 24d | 4.1 | 87 |

Case Studies

Case studies involving the application of this compound in proteomics research highlight its potential as a biochemical tool. For example, studies have demonstrated its ability to selectively inhibit certain protein interactions, which could pave the way for novel therapeutic strategies .

Example Case Study: Inhibition of CRF Receptors

In a recent study, a structurally similar compound demonstrated an IC50 value of 9.5 nM against CRF receptors, showcasing the potential for this compound to exhibit similar or enhanced activity. This suggests that further exploration into its pharmacological profile could yield significant insights into stress-related disorders .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine | Similar phenoxy and phenylamine structure | Contains a methyl group instead of fluorine |

| 4-Chlorophenylacetic acid | Chlorinated phenyl group | Lacks the amine functionality |

| 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine | Similar core structure | Methyl group at a different position |

Applications in Research

The compound has several applications in scientific research:

- Biochemistry : Investigated for its interactions with biological molecules.

- Pharmacology : Potential therapeutic properties explored for stress-related disorders.

- Proteomics : Used as a biochemical tool to study protein interactions.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine, and how can intermediates be optimized?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

Intermediate Preparation : Start with 4-chloro-3-methylphenol and 5-fluoro-2-nitrobenzene. Use Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the ether linkage.

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or Fe/HCl.

Optimization Tips :

Q. Table 1: Intermediate Characterization Data

| Intermediate | Analytical Method | Key Data |

|---|---|---|

| Nitro precursor | ¹H NMR (CDCl₃) | δ 7.85 (d, J=8.5 Hz, 1H), 6.95 (m, 2H) |

| Amine product | LC-MS | m/z 266.1 [M+H]⁺ |

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL () for refinement. Analyze dihedral angles between aromatic rings to confirm steric effects .

- NMR Analysis :

- ¹⁹F NMR: Identify fluorine environment (δ -115 to -120 ppm for para-substitution).

- ¹H-¹³C HSQC: Assign aromatic protons and confirm substitution patterns.

Data Contradiction Resolution :

If NMR and crystallography disagree (e.g., unexpected tautomerism), perform variable-temperature NMR or DFT calculations to assess conformational flexibility .

Advanced Research Questions

Q. What strategies can mitigate side reactions during the synthesis of this compound derivatives?

Methodological Answer: Common side reactions include:

- Hydrolysis of Chlorine : Use inert atmospheres (N₂/Ar) and dry solvents.

- Oxidation of Amine : Add antioxidants (e.g., BHT) during storage.

Advanced Mitigation : - Computational Screening : Use DFT (e.g., Gaussian) to model transition states and predict reactive sites. For example, calculate Fukui indices to identify electrophilic/nucleophilic centers prone to side reactions .

- Flow Chemistry : Minimize residence time of unstable intermediates using microreactors .

Q. Table 2: Computational Parameters for Reactivity Prediction

| Parameter | Value (DFT/B3LYP/6-311+G**) |

|---|---|

| HOMO (eV) | -6.32 |

| LUMO (eV) | -1.85 |

| Fukui f⁻ | 0.12 (C-4 of phenylamine) |

Q. How can researchers validate the biological activity of this compound in target binding studies?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Validate with site-directed mutagenesis.

- SPR/BLI Assays : Immobilize target proteins on sensor chips. Measure binding kinetics (ka/kd) at varying compound concentrations.

Contradiction Analysis :

If computational docking predicts binding but assays show no activity, check for: - Compound aggregation (test with dynamic light scattering).

- Off-target effects (use CRISPR-edited cell lines as controls) .

Q. What analytical workflows are recommended for impurity profiling in this compound batches?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/MeCN). Detect impurities via MRM transitions.

- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions.

Advanced Workflow : - NMR-guided Isolation : Use preparative HPLC to isolate impurities. Elucidate structures via 2D NMR (COSY, NOESY) and high-resolution MS .

Q. Table 3: Common Impurities and Sources

| Impurity | Source | m/z [M+H]⁺ |

|---|---|---|

| Des-fluoro analog | Incomplete fluorination | 248.0 |

| Chloride hydrolysis product | Moisture exposure | 230.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.